molecular formula C17H14F3N3O2S2 B11513839 2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11513839
M. Wt: 413.4 g/mol
InChI Key: ZEPLOJMYIWVFAZ-UHFFFAOYSA-N
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Description

2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a morpholine ring, a thiophene ring, and a pyridine ring with a trifluoromethyl group

Preparation Methods

The synthesis of 2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps. One common synthetic route includes the alkylation of sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction yields a mixture of the desired compound and its intramolecular cyclization product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the thiophene and pyridine rings can participate in π-π stacking interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C17H14F3N3O2S2

Molecular Weight

413.4 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H14F3N3O2S2/c18-17(19,20)12-8-13(14-2-1-7-26-14)22-16(11(12)9-21)27-10-15(24)23-3-5-25-6-4-23/h1-2,7-8H,3-6,10H2

InChI Key

ZEPLOJMYIWVFAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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